molecular formula C₈H₁₇N₃O₃ B1145450 Tert-butyl (2-ureidoethyl)carbamate CAS No. 1359949-34-0

Tert-butyl (2-ureidoethyl)carbamate

Cat. No. B1145450
M. Wt: 203.24
InChI Key:
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Description

Synthesis Analysis

Synthesis pathways for tert-butyl (2-ureidoethyl)carbamate and related compounds often involve strategic functional group transformations. For instance, the conversion of N-tert-butoxycarbonyl (Boc) compounds into N-benzyloxycarbonyl (Z) compounds via a silyl carbamate intermediate highlights the chemoselective manipulation of amino protecting groups (Sakaitani & Ohfune, 1990). Additionally, the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, showcasing their role as N-(Boc)-protected nitrones in reactions with organometallics, underscores their versatility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of tert-butyl (2-ureidoethyl)carbamate and its derivatives is characterized by the presence of ureido and carbamate functional groups, offering multiple sites for chemical modification and interaction. Directed lithiation studies, for instance, demonstrate the selective activation of specific positions within the molecule, facilitating the introduction of a variety of functional groups (Smith, El‐Hiti, & Alshammari, 2013).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl (2-ureidoethyl)carbamate derivatives are diverse, including Curtius rearrangement for accessing protected anilines and aromatic ureas (Lebel & Leogane, 2006), and the synthesis of complex cyclic structures through iodolactamization (Campbell et al., 2009). These reactions underscore the compound's utility in synthesizing a wide array of functionalized molecules.

Physical Properties Analysis

The physical properties of tert-butyl (2-ureidoethyl)carbamate derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and material science. For example, enzymatic kinetic resolution has been employed to achieve high enantioselectivity in producing chiral organoselenanes and organotelluranes from tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (Piovan, Pasquini, & Andrade, 2011).

Chemical Properties Analysis

Tert-butyl (2-ureidoethyl)carbamate's chemical properties, such as reactivity towards nucleophiles and electrophiles, acid and base stability, and susceptibility to various chemical transformations, facilitate its use in a broad spectrum of synthetic applications. The mild deprotection of tert-butyl carbamates, esters, and ethers using aqueous phosphoric acid illustrates the compound's compatibility with gentle reaction conditions, preserving the integrity of sensitive functional groups (Li et al., 2006).

Scientific Research Applications

Carbamates in Environmental and Biological Studies

  • Environmental Impact and Degradation : Carbamate compounds, such as methyl tert-butyl ether (MTBE) and ethyl carbamate (urethane), have been extensively studied for their environmental impact, particularly concerning water pollution and biodegradation. For example, MTBE, a gasoline additive, has been evaluated for its presence in the environment and its potential for biodegradation under aerobic and anaerobic conditions. Studies have identified microbial pathways capable of degrading MTBE, suggesting the feasibility of bioremediation strategies for MTBE-contaminated sites (Fiorenza & Rifai, 2003).

  • Toxicology and Health Effects : The toxicity and health effects of carbamate compounds have also been a focus of research. For instance, ethyl carbamate has been classified as a probable human carcinogen, prompting studies into its occurrence in foods and beverages and its potential health risks (Weber & Sharypov, 2009). Similarly, the toxicological effects of tert-butyl alcohol, a metabolite of MTBE, have been reviewed to understand its mode of action and implications for renal toxicity (Hard et al., 2019).

  • Applications in Bioseparation and Catalysis : Research has explored the use of carbamate compounds in bioseparation processes and catalysis. For example, three-phase partitioning (TPP) techniques have been applied to the separation and purification of bioactive molecules, demonstrating the versatility and efficiency of carbamate-based systems in nonchromatographic bioseparation processes (Yan et al., 2018).

properties

IUPAC Name

tert-butyl N-[2-(carbamoylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(13)11-5-4-10-6(9)12/h4-5H2,1-3H3,(H,11,13)(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSRTCEZHSEBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-ureidoethyl)carbamate

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